molecular formula C14H10O6 B044748 1,3,5-Trihydroxy-2-methoxyxanthen-9-one CAS No. 34211-53-5

1,3,5-Trihydroxy-2-methoxyxanthen-9-one

Cat. No. B044748
CAS RN: 34211-53-5
M. Wt: 274.22 g/mol
InChI Key: JAOZFCHZESUBKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of xanthene derivatives, including 1,3,5-Trihydroxy-2-methoxyxanthen-9-one, often involves catalytic reactions and specific conditions to achieve the desired molecular structure. Gujral and Gupta (1979) demonstrated the reaction of 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of BF3-etherate, leading to a mixture of xanthene derivatives, showcasing the synthesis pathway for such compounds (Gujral & Gupta, 1979).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of xanthene derivatives. Toda et al. (1985) conducted an X-ray analysis of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol, which, while not directly related to 1,3,5-Trihydroxy-2-methoxyxanthen-9-one, highlights the type of structural analysis that can be applied to understand such molecules' configurations (Toda et al., 1985).

Chemical Reactions and Properties

The chemical reactivity of xanthene derivatives includes reactions under various conditions leading to the formation of complex structures. Loskutov et al. (2010) explored the reaction of 1,4-dihydroxythioxanthen-9-one with iodic acid, showcasing the types of skeletal transformations that can occur with xanthene structures, which could be relevant for understanding similar reactions in 1,3,5-Trihydroxy-2-methoxyxanthen-9-one (Loskutov et al., 2010).

Physical Properties Analysis

The physical properties of xanthene derivatives, such as melting points and solubility, are crucial for their application in various fields. The synthesis and characterization of 9-(4-Methoxyphenyl)-3,3,6,6-tetra-3,4,5,6,7,9-hexahydro-2H-xantene-1 by Retnosari et al. (2021) provide an example of how physical properties are determined and their relevance to the compound's functionality (Retnosari et al., 2021).

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications and behavior of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one. The work by Ito et al. (1999) on the synthesis and properties of stable carbocations derived from xanthene structures illustrates the kind of chemical properties analysis that can be applied to similar compounds (Ito et al., 1999).

Scientific Research Applications

Chemical Synthesis and Derivatives

1,3,5-Trihydroxyxanthen-9-one has been a subject of study in chemical synthesis. Research by Gujral and Gupta (1979) focused on its reaction with 2-methylbut-3-en-2-ol to produce compounds that are biogenetic precursors of natural substances found in nature. This study highlights the compound's role in the synthesis of natural products and its potential in organic chemistry (Gujral & Gupta, 1979).

Applications in Peptide Synthesis

Han and Bárány (1997) explored the use of derivatives of 1,3,5-Trihydroxyxanthen-9-one, specifically 9H-xanthen-9-yl (Xan) and 2-methoxy-9H-xanthen-9-yl (2-Moxan), in peptide synthesis. These compounds were used to protect cysteine residues in the synthesis of model peptides, showcasing their utility in advanced biochemical applications (Han & Bárány, 1997).

Role in Flow Chemistry

Yueh, Voevodin, and Beeler (2015) developed a photolabile amine protecting group for use in flow chemistry, utilizing derivatives of 1,3,5-Trihydroxyxanthen-9-one. This research underscores the compound's significance in developing novel methodologies in chemical synthesis, particularly in continuous-flow processes (Yueh, Voevodin, & Beeler, 2015).

Exploration in Natural Product Synthesis

Anand and Jain (1974) studied the reaction of 1,3,5-trihydroxyxanthone with various compounds to synthesize natural products like trapezifolixanthone. This research contributes to the understanding of natural product chemistry and the role of xanthenes in synthesizing biologically active compounds (Anand & Jain, 1974).

properties

IUPAC Name

1,3,5-trihydroxy-2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOZFCHZESUBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trihydroxy-2-methoxyxanthen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trihydroxy-2-methoxyxanthen-9-one
Reactant of Route 2
1,3,5-Trihydroxy-2-methoxyxanthen-9-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
WN Tan, M Khairuddean, KC Wong… - Journal of Asian …, 2016 - Taylor & Francis
A new xanthone, namely garcinexanthone G (1), along with eight known compounds, stigmasta-5,22-dien-3β-ol (2), stigmasta-5,22-dien-3-O-β-glucopyranoside (3), 3β-acetoxy-11α,12α…
Number of citations: 23 www.tandfonline.com
PR Kshirsagar, SM Patil - … Compounds in Underutilized Fruits and Nuts, 2020 - Springer
Mesua ferrea L. (family, Clusiaceae), popularly called cobra saffron, is a rare plant traditionally used for the treatment of various ailments and is cultivated as an ornamental plant due to …
Number of citations: 7 link.springer.com
AO Wahyuningsih - perpus.univpancasila.ac.id
AGING DARI FAMILI CLUSIACEAE” ini dapat diselesaikan dengan baik guna memenuhi salah satu persyaratan dalam memperoleh gelar Sarjana Farmasi di Fakultas Farmasi …
Number of citations: 2 perpus.univpancasila.ac.id

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